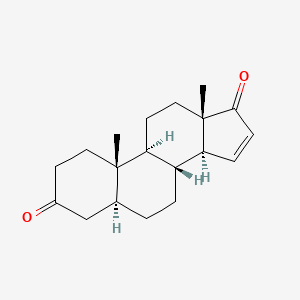

5alpha-Androst-15-ene-3,17-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

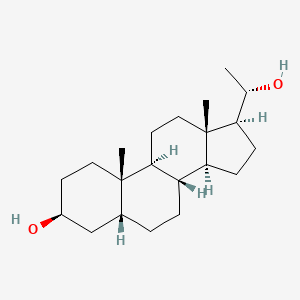

5alpha-Androst-15-ene-3,17-dione, also known as Androstanedione or 5α-androstane-3,17-dione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is the C5 epimer of etiocholanedione .

Synthesis Analysis

5alpha-Androst-15-ene-3,17-dione can be synthesized from 17beta-Acetoxy-5alpha-androstan-3-one (stanolone acetate) in four steps . Stanolone acetate is brominated in the presence of hydrogen chloride in acetic acid to give 17beta-acetoxy-2-bromo-5alpha-androstan-3-one, which undergoes dehydrobromination using lithium carbonate as base with lithium bromide as an additive to give 17beta-acetoxy-5alpha-androst-1-en-3-one in almost quantitative yield with 97% of purity . This compound is then hydrolyzed with sodium hydroxide to give 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone), which is oxidized with chromium trioxide to afford 5alpha-androst-1-ene-3,17-dione .Molecular Structure Analysis

The molecular formula of 5alpha-Androst-15-ene-3,17-dione is C19H28O2 . The IUPAC name is (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5alpha-Androst-15-ene-3,17-dione include bromination, dehydrobromination, hydrolysis, and oxidation .Physical And Chemical Properties Analysis

The molecular weight of 5alpha-Androst-15-ene-3,17-dione is 288.4 g/mol . The exact mass is 288.208930132 g/mol and the monoisotopic mass is 288.208930132 g/mol . The compound has a XLogP3 of 3.6, indicating its lipophilicity .Scientific Research Applications

Pheromone Research

5alpha-Androst-15-ene-3,17-dione has been studied for its potential role as a pheromone. Androstenol, a derivative, is believed to act as a pheromone and has been used in studies to develop methods for determining the D/H ratio of endogenous urinary steroids .

Steroid Drug Synthesis

This compound serves as an important intermediate in the synthesis of steroid drugs. Traditionally synthesized by chemical methods, there’s ongoing research to develop biotechnological production methods from cheap precursors .

Bioconversion Studies

Research has been conducted on the bioconversion of steroid substrates, which could have implications for the production of hormone drug intermediates .

Proteomics Research

5alpha-Androst-15-ene-3,17-dione is also used in proteomics research, which involves the study of proteomes and their functions .

Hormone Drug Intermediates

It is used in the bioconversion process from phytosterols to produce hormone drug intermediates like androst-1,4-diene-3,17-dione .

Androgenic Activity Studies

The compound has been studied for its androgenic activity and its role in the conversion process of other steroids within the body .

Mechanism of Action

Target of Action

5alpha-Androst-15-ene-3,17-dione, also known as 5α-androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It primarily targets androgen receptors, exerting some androgenic activity .

Mode of Action

5alpha-Androst-15-ene-3,17-dione interacts with its targets, the androgen receptors, by binding to them. This binding can lead to a series of changes in the cell, including the activation or repression of specific genes. In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .

Biochemical Pathways

5alpha-Androst-15-ene-3,17-dione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . These enzymes are part of the steroid hormone biosynthesis pathway. The conversion of androstenedione into DHT through 5α-androstanedione is a key step in the production of androgens .

Result of Action

The binding of 5alpha-Androst-15-ene-3,17-dione to androgen receptors can lead to a range of molecular and cellular effects. It has some androgenic activity, which means it can stimulate the development and maintenance of male characteristics by binding to androgen receptors .

Safety and Hazards

Future Directions

A new biotechnological production method of 5alpha-Androst-15-ene-3,17-dione from cheap precursors has been developed . This method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum . This study is the first to report the transformation of phytosterols into 5alpha-Androst-15-ene-3,17-dione by biological methods with a considerable yield .

properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMIMUFFHDLVHF-WZNAKSSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Androst-15-ene-3,17-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)